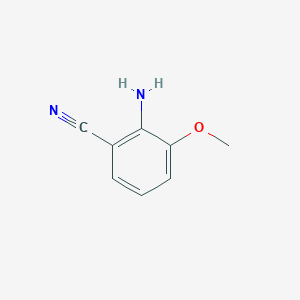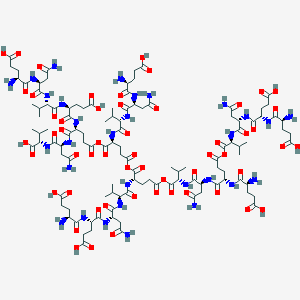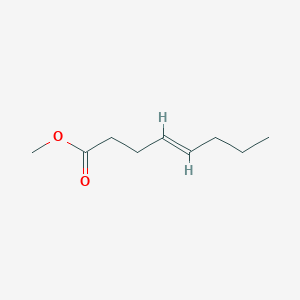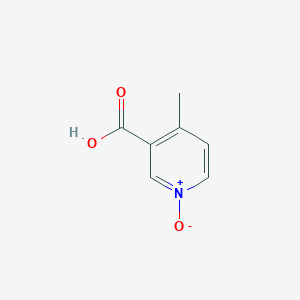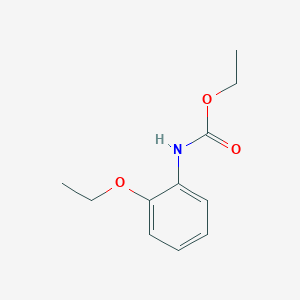![molecular formula C9H8N2O2 B155549 2-(1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸 CAS No. 1912-42-1](/img/structure/B155549.png)
2-(1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸
概要
説明
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a heterocyclic compound with the molecular formula C9H8N2O2. It is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.
科学的研究の応用
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
作用機序
- Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- Specifically, compound 4h exhibits potent FGFR inhibitory activity, with IC50 values against FGFR1–4 in the nanomolar range .
Target of Action: FGFRs
Mode of Action: Inhibition of FGFRs
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
生化学分析
Biochemical Properties
The biochemical properties of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Cellular Effects
In cellular processes, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid involves its interaction with fibroblast growth factor receptors (FGFRs). Upon binding to these receptors, the compound inhibits their activity, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
It has been observed that the compound significantly reduces the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core. Subsequent functionalization steps introduce the acetic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the acetic acid moiety.
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol: Similar structure with an ethanol group instead of acetic acid.
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide: Contains an acetamide group instead of acetic acid.
Uniqueness
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9/h1-3,5H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGQOVKJGGLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940719 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-42-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural similarity between 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid and indole-3-acetic acid (IAA)?
A1: Indole-3-acetic acid (IAA) is a naturally occurring plant hormone crucial for growth and development, also known as auxin. 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid shares a similar molecular geometry with IAA, particularly the perpendicular orientation of the side chain to the ring structure []. This structural resemblance suggests that 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid might mimic IAA's biological activity and function as an auxin analog. Further research is needed to confirm if this structural similarity translates to similar biological effects in plants.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
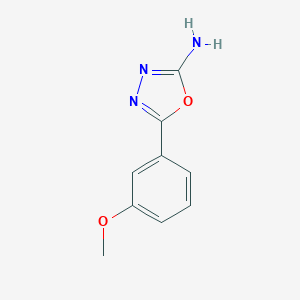
![Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)](/img/structure/B155472.png)
